N-(4-fluorobenzyl)-4-(9H-xanthen-9-yl)aniline
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Overview
Description
N-(4-fluorobenzyl)-4-(9H-xanthen-9-yl)aniline: is an organic compound that features a fluorobenzyl group and a xanthenyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-4-(9H-xanthen-9-yl)aniline typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 4-fluorobenzyl halide through halogenation of 4-fluorotoluene.
Coupling Reaction: The 4-fluorobenzyl halide is then reacted with 4-(9H-xanthen-9-yl)aniline in the presence of a base such as potassium carbonate or sodium hydride. This coupling reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N-(4-fluorobenzyl)-4-(9H-xanthen-9-yl)aniline can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(4-fluorobenzyl)-4-(9H-xanthen-9-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism by which N-(4-fluorobenzyl)-4-(9H-xanthen-9-yl)aniline exerts its effects depends on its application:
Pharmacological Action: In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Electronic Properties: In materials science, the compound’s electronic properties are leveraged to enhance the performance of electronic devices.
Comparison with Similar Compounds
N-(4-fluorobenzyl)-4-(9H-xanthen-9-yl)aniline can be compared with other similar compounds such as:
N-(4-chlorobenzyl)-4-(9H-xanthen-9-yl)aniline: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and electronic properties.
N-(4-methylbenzyl)-4-(9H-xanthen-9-yl)aniline: Contains a methyl group instead of fluorine, leading to different steric and electronic effects.
N-(4-nitrobenzyl)-4-(9H-xanthen-9-yl)aniline: The nitro group introduces different electronic properties and reactivity compared to the fluorobenzyl group.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility and importance of structural modifications in chemical research.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(9H-xanthen-9-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FNO/c27-20-13-9-18(10-14-20)17-28-21-15-11-19(12-16-21)26-22-5-1-3-7-24(22)29-25-8-4-2-6-23(25)26/h1-16,26,28H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZUWTMBAIBOBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C4=CC=C(C=C4)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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